2,3,6,7-Tetramethoxy-9,10-dimethylanthracene

Catalog No.
S1901898
CAS No.
13985-15-4
M.F
C20H22O4
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,6,7-Tetramethoxy-9,10-dimethylanthracene

CAS Number

13985-15-4

Product Name

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene

IUPAC Name

2,3,6,7-tetramethoxy-9,10-dimethylanthracene

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C20H22O4/c1-11-13-7-17(21-3)19(23-5)9-15(13)12(2)16-10-20(24-6)18(22-4)8-14(11)16/h7-10H,1-6H3

InChI Key

FRIORIWMGKOZPB-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C13)OC)OC)C)OC)OC

Canonical SMILES

CC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C13)OC)OC)C)OC)OC
  • Organic Synthesis

    Due to its structure, TMDMA belongs to a class of organic compounds called substituted anthracenes. Anthracenes possess aromatic rings and are valuable precursors for various organic syntheses. However, specific research on TMDMA's use in organic synthesis is limited. PubChem, National Institutes of Health:

  • Material Science

    Some substituted anthracenes exhibit interesting electronic and photophysical properties, making them attractive candidates for material science applications. Research in this area for TMDMA is currently not well documented. However, ongoing exploration of functional anthracenes suggests potential for TMDMA in areas like organic light-emitting diodes (OLEDs) or organic solar cells, but verification through further research is needed.

  • Biological Studies

    The methoxy groups (CH3O) present in TMDMA might influence its biological properties. Some methoxy-substituted aromatic compounds have been explored for their potential medicinal applications. However, there's a lack of documented research specifically investigating the biological activity of TMDMA.

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene is an organic compound with the molecular formula C20H22O4C_{20}H_{22}O_{4}. It belongs to the anthracene family and features four methoxy groups at positions 2, 3, 6, and 7, along with two methyl groups at positions 9 and 10. This unique substitution pattern contributes to its distinct chemical properties and reactivity. The compound is characterized by its bright yellow color and has been studied for various applications in organic electronics and materials science .

As with most organic compounds, it is advisable to handle TMDMA with care following general laboratory safety practices. Specific hazard information for TMDMA is not available, but anthracenes can be:

  • Skin and eye irritants [].

  • Electrochemical Oxidation: 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene exhibits reversible electrochemical oxidation. This property allows it to form dicationic species under certain conditions, making it useful in electrochemical applications .
  • Reactions with Alkyl Halides: It can participate in reactions typical of alkyl halides, such as Suzuki coupling and Vilsmeier-Haack reactions .
  • Formation of Derivatives: The compound can react with various reagents to form derivatives that may have enhanced properties or different functionalities .

The synthesis of 2,3,6,7-tetramethoxy-9,10-dimethylanthracene can be achieved through several methods:

  • Condensation Reactions: One common method involves the condensation of veratrole with biacetyl in acidic conditions (e.g., using sulfuric acid) to yield the target compound .
  • Multi-step Synthesis: Another approach includes multi-step synthesis involving various intermediates derived from anthracene derivatives. This method allows for better control over the substitution pattern on the anthracene core .

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene has several applications:

  • Organic Electronics: Its electrochemical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its ability to transport charge carriers effectively.
  • Materials Science: The compound's structural characteristics allow it to be incorporated into polymeric materials for improved gas permeation properties and other functional enhancements .

Interaction studies involving 2,3,6,7-tetramethoxy-9,10-dimethylanthracene focus primarily on its electrochemical behavior. These studies demonstrate that the compound's redox properties can be influenced by the surrounding environment and the presence of other chemical species. Understanding these interactions is crucial for optimizing its use in electronic applications.

Several compounds share structural similarities with 2,3,6,7-tetramethoxy-9,10-dimethylanthracene. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
9,10-DimethylanthraceneTwo methyl groups at positions 9 and 10Lacks methoxy substitutions; used in photophysical studies
2-Methoxy-9,10-dimethylanthraceneOne methoxy group at position 2Shows different reactivity patterns due to fewer substituents
2,3-Dimethoxy-9-methylanthraceneTwo methoxy groups at positions 2 and 3Exhibits distinct electronic properties compared to tetramethoxy derivative

The uniqueness of 2,3,6,7-tetramethoxy-9,10-dimethylanthracene lies in its extensive substitution pattern that enhances its solubility and electrochemical stability compared to similar compounds. This makes it particularly suitable for advanced material applications where both stability and conductivity are essential.

XLogP3

5

Wikipedia

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene

Dates

Modify: 2023-08-16

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